molecular formula C18H25NO3 B1448269 Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate CAS No. 912769-10-9

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate

Cat. No.: B1448269
CAS No.: 912769-10-9
M. Wt: 303.4 g/mol
InChI Key: PGQPWTAQUAYJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate (CAS 912769-10-9) is a piperidine derivative of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. Its molecular formula is C 18 H 25 NO 3 with a molecular weight of 303.4 g/mol [ ]. The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the piperidine nitrogen, a critical function in multi-step synthetic sequences [ ]. This compound is primarily valued as a key building block in pharmaceutical research. Piperidine derivatives are prominent scaffolds found in compounds with a wide range of biological activities , including antimicrobial, anti-inflammatory, and antipsychotic effects [ ]. As a Boc-protected intermediate, it is essential for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and antiviral agents [ ]. The 2-methylbenzoyl substituent at the 4-position of the piperidine ring contributes to the molecule's overall hydrophobicity and can be pivotal for target binding interactions [ ]. Researchers utilize this reagent to introduce a protected piperidine fragment into lead compounds, enabling further exploration of structure-activity relationships. The Boc group can be readily removed under mild acidic conditions to unveil the secondary amine for subsequent functionalization [ ]. Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQPWTAQUAYJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Piperidine Derivatives and Optically Active Intermediates

A patented method (US11254641B2) describes a multi-step approach to prepare optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is structurally related and can serve as a precursor to related compounds such as this compound. The method includes:

  • Step 1: Optical resolution of a racemic intermediate to obtain optically active compound.
  • Step 2: Base-mediated reaction to further functionalize the intermediate.
  • Step 3: Reaction with di-tert-butyl dicarbonate to introduce the tert-butyl carbamate protecting group.
  • Step 4: Racemization and recycling of the undesired enantiomer to improve yield.

This method emphasizes industrial scalability, high yield, and purity by using commercially available reagents and solvents.

Acylation of Piperidine with 2-Methylbenzoyl Group

The key step to introduce the 2-methylbenzoyl moiety at the 4-position involves acylation reactions. Typically, this can be achieved by:

  • Reacting a tert-butyl 4-hydroxypiperidine-1-carboxylate or its derivative with 2-methylbenzoyl chloride or anhydride under controlled conditions.
  • Using bases such as potassium carbonate or cesium fluoride to facilitate nucleophilic substitution or esterification.
  • Carrying out the reaction in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 85–105 °C) for extended times (12–24 hours).

Examples from related syntheses show that:

  • Using potassium carbonate in ethanol/water mixture under reflux for 16.5 hours gives yields around 84% for related piperidine carboxylates.
  • Using cesium fluoride in DMA at 85 °C for 12–18 hours yields approximately 58–60% with good purity after chromatographic purification.

These conditions are adaptable for the acylation of tert-butyl 4-piperidinecarboxylate derivatives with 2-methylbenzoyl groups.

Comparative Data Table of Preparation Conditions and Yields

Preparation Step/Method Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Optical resolution and Boc protection Racemic intermediate, base, di-tert-butyl dicarbonate Various Ambient to reflux Multi-step High Industrial scale, high purity, recycling of enantiomers
Acylation with potassium carbonate Potassium carbonate, 2-methylbenzoyl chloride (implied) Ethanol/water Reflux (100–105 °C) 16.5 h 84 High yield, crystallization and filtration purification
Acylation with cesium fluoride Cesium fluoride, 2-methylbenzoyl chloride (implied) N,N-dimethylacetamide (DMA) 85 °C 12–18 h 58–60 Requires chromatographic purification
One-pot click chemistry (related derivatives) CuI catalyst, DIPEA base, aryl/alkyl azides DMF 0 °C 5 min 90–97 High purity, rapid reaction, adaptable to piperidine carboxylates

Research Findings and Notes

  • The optical resolution method ensures the production of optically pure intermediates, crucial for pharmaceutical applications where stereochemistry affects activity.
  • Base-mediated acylation reactions using potassium carbonate or cesium fluoride are effective but require optimization of solvent and temperature for maximal yield and purity.
  • One-pot click chemistry offers a rapid and high-yield alternative for introducing substituents on piperidine rings but has been demonstrated primarily for triazole derivatives rather than benzoyl groups.
  • The choice of protecting group (tert-butyl carbamate) is strategic for stability during synthesis and ease of removal in later steps.
  • Purification methods include crystallization, filtration, and column chromatography depending on the reaction scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate has demonstrated potential as an antimicrobial agent. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For instance, studies indicate that modifications to the piperidine ring can enhance antibacterial properties, making it a candidate for developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The results indicated that specific substitutions on the benzoyl moiety significantly affected antimicrobial efficacy, leading to the identification of more potent analogs .

Synthesis of Pharmaceuticals

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further functionalization, which is crucial in drug development processes.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Drug AN-acylation85
Drug BAlkylation78
Drug CAmine coupling90

Neuropharmacology

3.1 Potential CNS Activity

Research indicates that this compound may exhibit central nervous system (CNS) activity, potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it could be developed into therapeutic agents for neurological disorders.

Case Study:
A preclinical study assessed the effects of this compound on animal models of anxiety and depression. The findings suggested anxiolytic properties, warranting further exploration into its mechanism of action and potential therapeutic applications in mood disorders .

Material Science Applications

4.1 Polymer Chemistry

The compound has been investigated for its utility in polymer chemistry, particularly as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Polymer A50200
Polymer B60220

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and diverse substituents are widely employed in medicinal chemistry and organic synthesis. Below, we compare tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Structural and Functional Group Comparisons

Aromatic Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Methylbenzoyl 305.38 R&D intermediate; uncharacterized toxicity
Tert-butyl 4-(2-nitrobenzoyl)thiazol-4-ylcarbamate 2-Nitrobenzoyl, thiazole 318 (product mass) High-yield synthesis (97%); used in CDK9 inhibitor development
Tert-butyl 4-(4-fluorophenyl)imidazolyl-piperidine 4-Fluorophenyl, imidazole Not specified Intermediate in kinase inhibitor synthesis
  • Nitro-substituted derivatives exhibit higher reactivity in coupling reactions, as seen in the 97% yield for tert-butyl 4-(2-nitrobenzoyl)thiazol-4-ylcarbamate .
Heterocyclic Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate Pyrazole Not specified Used in PET imaging probe synthesis
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate Azidomethyl Not specified Intermediate for bi-valent kinase inhibitors
  • Key Insights :
    • Heterocycles like pyrazole () or azide groups () enable click chemistry or target-specific interactions, contrasting with the aromatic 2-methylbenzoyl group’s role in steric bulk or π-π stacking.
Aliphatic Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl 243.35 High-yield synthesis (86%); validated by NMR/HRMS
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl 243.35 Hydroxyl-protecting group; drug intermediate
  • Hydroxypropyl derivatives () serve as protecting groups, highlighting the Boc group’s versatility in multi-step syntheses.

Biological Activity

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core, which is modified with a tert-butyl group and a 2-methylbenzoyl moiety. The synthesis typically involves a nucleophilic substitution reaction where piperidine derivatives are reacted with appropriate acylating agents under specific conditions.

Common Synthesis Method:

  • Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
  • Reaction Type: Nucleophilic substitution followed by acylation.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

The compound exhibits its biological effects through interactions with specific molecular targets, influencing enzyme activities and cellular pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes, while the benzoyl moiety may interact with various receptors or enzymes.

Biological Evaluation

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityConcentration TestedEffect Observed
Anti-pyroptotic10 µM19.4% inhibition of IL-1β release
Anti-inflammatory50 µM29.1% inhibition of pyroptosis
Inhibition of MenAIC50 = 13–22 µMPotent against Mycobacterium tuberculosis

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-inflammatory Effects : In a study examining macrophage responses, the compound significantly reduced pyroptosis and IL-1β release at concentrations as low as 10 µM, suggesting it may be beneficial for conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Another investigation into its effects on Mycobacterium tuberculosis showed promising results, with IC50 values indicating effective inhibition of bacterial growth when combined with other therapeutic agents.

Metabolic Stability and Pharmacokinetics

Research indicates that metabolic stability is a crucial factor in the development of this compound for therapeutic use. Studies in liver microsomes have shown that the tert-butyl group can be metabolically labile, leading to the exploration of structural modifications to enhance stability without compromising biological activity.

Table 2: Metabolic Stability Comparisons

CompoundHalf-life (min)Metabolic Stability
Tert-butyl derivative63Moderate
Modified derivative (Cp-CF3)114Increased

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves functionalization of the piperidine ring followed by introduction of the 2-methylbenzoyl group. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .
  • Step 2 : Acylation at the 4-position of the piperidine ring using 2-methylbenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) .
  • Critical Conditions : Temperature control (<0°C during acylation to minimize side reactions) and anhydrous solvents to prevent hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H) and aromatic protons from the 2-methylbenzoyl group between 7.2–7.8 ppm .
  • ¹³C NMR : The carbonyl carbons (Boc group at ~155 ppm, benzoyl carbonyl at ~165 ppm) confirm successful acylation .
  • IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide/ketone C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₂₅NO₃, exact mass 303.18) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Toxicity Note : Acute toxicity data are limited; treat all exposures as potentially hazardous and seek medical advice for symptoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) during structural validation?

  • Methodological Answer :

  • Step 1 : Confirm sample purity via HPLC or TLC. Impurities may cause splitting or shifted peaks .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of protons in conformational isomers .
  • Step 3 : Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) to identify likely conformers .
  • Case Example : If the 2-methylbenzoyl group shows unexpected coupling, consider rotational barriers or crystal packing effects in solid-state NMR .

Q. What strategies can be employed to optimize regioselectivity in the acylation of the piperidine ring when competing reaction pathways occur?

  • Methodological Answer :

  • Steric Control : Use bulky bases (e.g., LDA) to deprotonate the piperidine nitrogen selectively, directing acylation to the less hindered 4-position .
  • Catalytic Approaches : Employ Lewis acids (e.g., ZnCl₂) to activate the acylating agent and enhance electrophilicity at the desired site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve regioselectivity .

Q. How should researchers address contradictory data in toxicity assessments (e.g., in vitro vs. computational predictions)?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure cytotoxicity. Compare results with computational QSAR models (e.g., using PubChem data) .
  • Metabolite Screening : Use LC-MS to identify reactive metabolites that may explain discrepancies between predicted and observed toxicity .
  • Dose-Response Studies : Establish EC₅₀ values to differentiate acute vs. chronic effects, as low-dose chronic toxicity may not be captured in short-term assays .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX programs for structure refinement, focusing on torsional angles of the 2-methylbenzoyl group .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .
  • Dynamic NMR : If crystals are unattainable, use variable-temperature NMR to study conformational exchange in solution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate

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